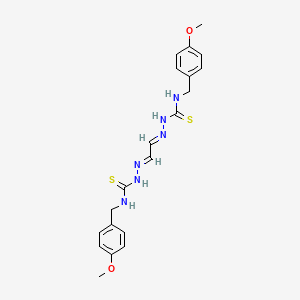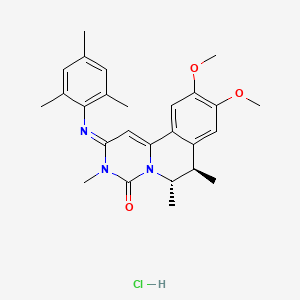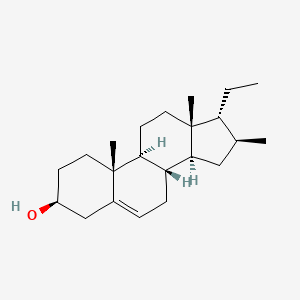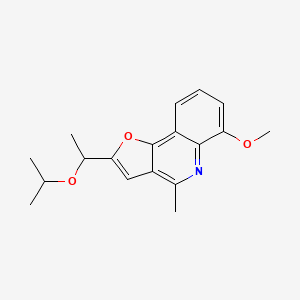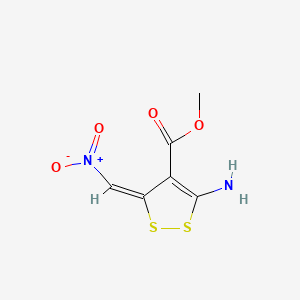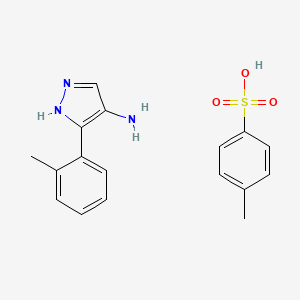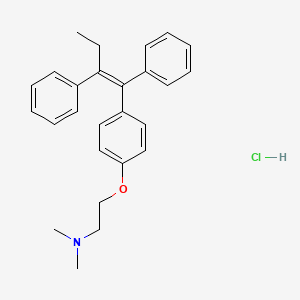
Tamoxifen hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tamoxifen hydrochloride is a selective estrogen receptor modulator widely used in the treatment and prevention of estrogen receptor-positive breast cancer. It is a non-steroidal antiestrogen that competes with estrogen for binding sites in breast tissue, thereby inhibiting the growth of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tamoxifen hydrochloride typically involves the reaction of diphenylacetonitrile with 4-(2-chloroethyl)phenol in the presence of a base, followed by reduction and subsequent reaction with dimethylamine . The key steps include:
Carbolithiation: Direct carbolithiation of diphenylacetylenes using organolithium reagents.
Cross-Coupling: Coupling the alkenyllithium intermediate with a palladium nanoparticle-based catalyst to achieve high yield and selectivity.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Bulk Synthesis: Utilizing large reactors for the initial carbolithiation and cross-coupling reactions.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: Tamoxifen hydrochloride undergoes various chemical reactions, including:
Oxidation: Catalyzed by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites.
Reduction: Involves the reduction of the nitrile group to an amine.
Substitution: Reactions involving the substitution of the chlorine atom in the phenyl ring.
Common Reagents and Conditions:
Oxidizing Agents: Cytochrome P450 enzymes for hydroxylation.
Reducing Agents: Lithium aluminum hydride for nitrile reduction.
Catalysts: Palladium-based catalysts for cross-coupling reactions.
Major Products: The major products formed from these reactions include hydroxylated metabolites, which are active forms of this compound, and various substituted derivatives .
Scientific Research Applications
Tamoxifen hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
Tamoxifen hydrochloride exerts its effects by competitively inhibiting estrogen binding to its receptor, leading to a decrease in tumor growth factor alpha and insulin-like growth factor 1 . The compound forms a nuclear complex that inhibits DNA synthesis and cell proliferation. Key molecular targets include estrogen receptors and various signaling pathways such as MAPK and AKT .
Comparison with Similar Compounds
Raloxifene: Another selective estrogen receptor modulator used for breast cancer prevention and osteoporosis treatment.
Clomiphene: Used in the treatment of infertility and shares a similar mechanism of action.
Toremifene: Similar to tamoxifen hydrochloride but with a different side effect profile.
Uniqueness: this compound is unique due to its long history of use, extensive research, and proven efficacy in breast cancer treatment. It has a well-established safety profile and is effective in both premenopausal and postmenopausal women .
Properties
CAS No. |
66584-35-8 |
|---|---|
Molecular Formula |
C26H30ClNO |
Molecular Weight |
408.0 g/mol |
IUPAC Name |
2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C26H29NO.ClH/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3;/h5-18H,4,19-20H2,1-3H3;1H/b26-25-; |
InChI Key |
FTDBIGNROSSDTJ-OQKDUQJOSA-N |
Isomeric SMILES |
CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3.Cl |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


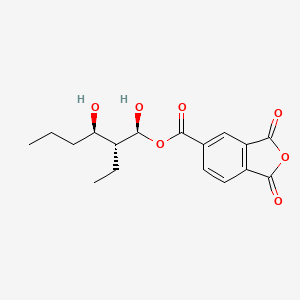
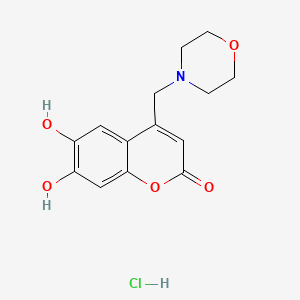
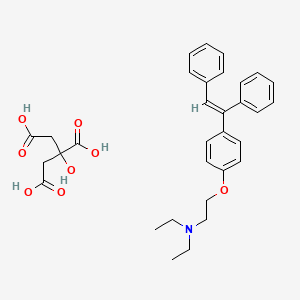
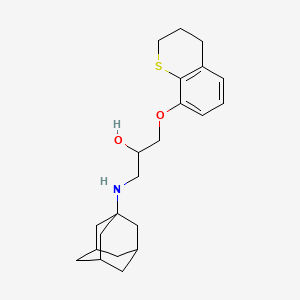
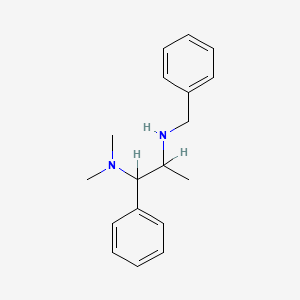

![1-[[2-methyl-4-[(2-methylphenyl)azo]phenyl]azo]-N-tridecylnaphthalen-2-amine](/img/structure/B12739221.png)
